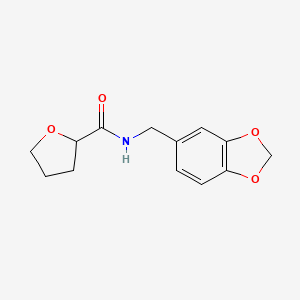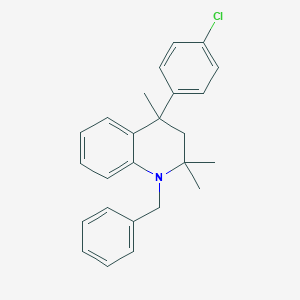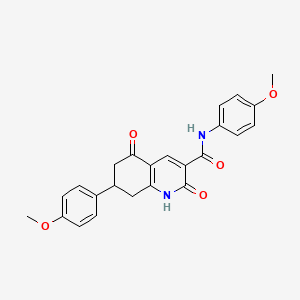![molecular formula C21H18N2O2S B14939861 2-(4-Methoxynaphthalen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B14939861.png)
2-(4-Methoxynaphthalen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a naphthalene ring, a benzothiophene ring, and a pyrimidine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol typically involves multi-step reactions One common method starts with the preparation of the naphthalene derivative, followed by the formation of the benzothiophene ring through cyclization reactions
- Step 1: Preparation of 4-methoxy-1-naphthyl derivative:
- React 4-methoxy-1-naphthol with a suitable halogenating agent to form 4-methoxy-1-naphthyl halide.
- Conditions: Use of a solvent like dichloromethane and a base such as triethylamine.
- Step 2: Formation of the benzothiophene ring:
- Cyclization of the naphthyl derivative with a thiophene precursor.
- Conditions: Heating under reflux with a catalyst like palladium on carbon.
- Step 3: Introduction of the pyrimidine ring:
- React the benzothiophene intermediate with a suitable pyrimidine precursor.
- Conditions: Use of a solvent like ethanol and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
- Oxidation:
- Common reagents: Potassium permanganate, hydrogen peroxide.
- Major products: Oxidized derivatives with functional groups like ketones or carboxylic acids.
- Reduction:
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Reduced derivatives with functional groups like alcohols or amines.
- Substitution:
- Common reagents: Halogenating agents, nucleophiles.
- Major products: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-(4-methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol has a wide range of applications in scientific research:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique structural properties and reactivity.
- Biology:
- Investigated for its potential as a biological probe.
- Used in studies related to enzyme inhibition and protein binding.
- Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
- Studied for its ability to interact with specific molecular targets in the body.
- Industry:
- Used in the development of new materials with specific properties.
- Investigated for its potential use in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets in the body. This compound is known to inhibit certain enzymes and proteins, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(4-methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol can be compared with other similar compounds, such as:
- Pyrido[2,3-d]pyrimidin-5-ones:
- Similar structure but different ring systems.
- Known for their antiproliferative and antimicrobial activities.
- Pyrido[2,3-d]pyrimidin-7-ones:
- Similar structure with variations in the position of functional groups.
- Studied for their anti-inflammatory and analgesic properties.
- Thieno[2,3-d]pyrimidines:
- Similar heterocyclic structure with different substituents.
- Investigated for their potential as kinase inhibitors and anticancer agents.
The uniqueness of 2-(4-methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol lies in its specific combination of rings and functional groups, which confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C21H18N2O2S |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-(4-methoxynaphthalen-1-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H18N2O2S/c1-25-16-11-10-14(12-6-2-3-7-13(12)16)19-22-20(24)18-15-8-4-5-9-17(15)26-21(18)23-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,22,23,24) |
Clé InChI |
XPMLDKVBJLRJJO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B14939781.png)

![5-(2-Methoxyphenyl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14939797.png)


![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939825.png)
![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-4-methylaniline](/img/structure/B14939827.png)
![8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide](/img/structure/B14939829.png)
![1-{(2S)-2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]tetrahydro-1H-pyrrol-1-YL}-2-butyn-1-one](/img/structure/B14939830.png)
![2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone](/img/structure/B14939837.png)

![5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B14939844.png)
![N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide](/img/structure/B14939850.png)
![methyl {2-[N'-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B14939856.png)
